Molecular Weight and AlogP as Surrogate Predictors of Passive Permeability and Oral Absorption Potential
2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetamide has a molecular weight of 229.23 g/mol and a predicted logP (ALogP) of 0.85, both of which lie within the favorable ranges for oral bioavailability (MW <500, logP <5) [1]. In contrast, the structurally related N‑phenylacetamide derivative (CAS 887407-93-4) has a molecular weight of 305.3 g/mol and a calculated logP of approximately 1.7–2.0, exceeding the typical “lead‑like” space . The lower molecular weight and more balanced lipophilicity of the target compound may translate to improved passive permeability and reduced non‑specific binding in cellular assays.
| Evidence Dimension | Molecular weight (g/mol) and AlogP |
|---|---|
| Target Compound Data | MW: 229.23 g/mol; AlogP: 0.85 |
| Comparator Or Baseline | 2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 887407-93-4): MW 305.3 g/mol; predicted logP ~1.7–2.0 |
| Quantified Difference | MW difference: –76.07 g/mol (25% reduction); logP difference: –0.85 to –1.15 units |
| Conditions | In silico predictions using ChemAxon and ALOGPS 2.1 |
Why This Matters
A lower molecular weight and logP are correlated with better absorption and lower off-target binding, making the compound a more attractive starting point for oral drug discovery programs.
- [1] ChemBase. 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide. ChemBase ID 36995. Available at: http://www.chembase.cn/molecule-36995.html (accessed Apr 2026). View Source
